2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid
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Overview
Description
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrrolidine ring contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid typically involves the reaction of pyrrolidine with ethylene oxide, followed by subsequent reactions to introduce the acetic acid moiety. One common synthetic route includes:
Reaction of Pyrrolidine with Ethylene Oxide: This step forms 2-(2-(Pyrrolidin-1-yl)ethanol).
Oxidation: The hydroxyl group of 2-(2-(Pyrrolidin-1-yl)ethanol) is oxidized to form the corresponding aldehyde.
Introduction of Acetic Acid Moiety: The aldehyde is then converted to this compound through a series of reactions involving common reagents such as sodium cyanoborohydride and acetic anhydride.
Chemical Reactions Analysis
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Condensation: The compound can participate in condensation reactions to form larger molecules, such as esters or amides.
Scientific Research Applications
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound also features a pyrrolidine ring and is known for its biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H15NO3/c10-8(11)7-12-6-5-9-3-1-2-4-9/h1-7H2,(H,10,11) |
InChI Key |
LJRCICJPJZVYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOCC(=O)O |
Origin of Product |
United States |
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